N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide
Description
The compound N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide (hereafter referred to as Compound A) is a heterocyclic molecule with the molecular formula C₁₈H₁₃F₃N₄O₃S and a molecular weight of 422.381 g/mol . Its structure features:
- A pyridazinyl core linked via a thioether group to a 2-oxoethylamine moiety.
- A 2-(trifluoromethyl)phenyl substituent on the ethylamine group, enhancing lipophilicity and metabolic stability.
- A furan-2-carboxamide group at the 3-position of the pyridazine ring, contributing to hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[6-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3S/c19-18(20,21)11-4-1-2-5-12(11)22-15(26)10-29-16-8-7-14(24-25-16)23-17(27)13-6-3-9-28-13/h1-9H,10H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXXWXQNQUXAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| Compound A | 422.38 | Pyridazinyl, CF₃-phenyl, thioether |
| 97d | ~300 (estimated) | Hydrazinyl, phenyl, furan-3-carboxamide |
2.2. Thienyl- and Thiazole-Containing Analogs
and highlight compounds like N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide and N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide.
- Heterocycle Substitution : Replacement of pyridazine with thiazole or thienyl groups alters electron distribution. Thiazole rings, for example, are more π-deficient than pyridazine, affecting receptor binding .
- Bioactivity : Thiazole derivatives are often associated with kinase inhibition, while thienyl groups may improve metabolic stability compared to furans .
Table 2: Structural and Functional Differences
| Feature | Compound A | Thiazole Analog () |
|---|---|---|
| Core Heterocycle | Pyridazine | Thiazole |
| Key Substituent | CF₃-phenyl | 3-Methoxybenzyl |
| Molecular Weight | 422.38 | ~430 (estimated) |
2.3. Dihydropyridine Derivatives
includes dihydropyridines like AZ331 and AZ257 , which feature:
- A 1,4-dihydropyridine core, known for calcium channel modulation.
- Cyanophenyl and bromophenyl substituents, contrasting with Compound A’s trifluoromethylphenyl group .
Key Contrast :
2.4. Furo[2,3-b]pyridine Derivatives
describes a fused furo[2,3-b]pyridine derivative with a fluorophenyl group. Structural distinctions include:
- Fused Ring System : Enhances planarity and aromatic stacking compared to Compound A ’s discrete pyridazine and furan rings.
- Substituent Effects : The fluorophenyl group may increase polarity, reducing blood-brain barrier penetration relative to Compound A ’s trifluoromethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
